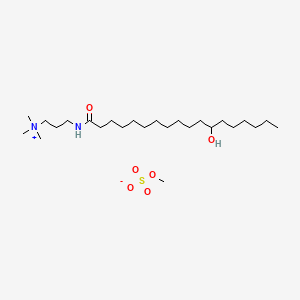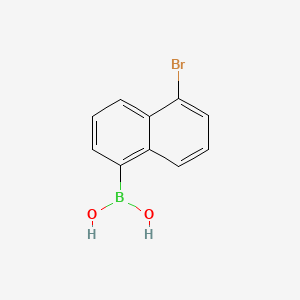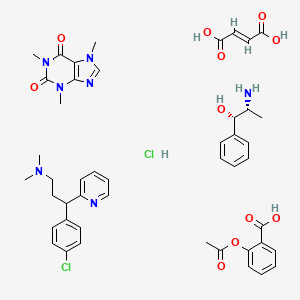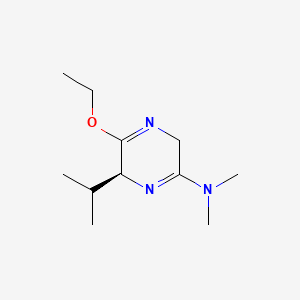
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is a synthetic compound known for its stimulant properties. It is a designer stimulant that has been identified in various dietary supplements and is prohibited in sports by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects .
Mechanism of Action
1. Target of Action: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride primarily targets the central nervous system (CNS) . It acts as a stimulant by interacting with adrenergic receptors , particularly the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, muscle strength, and metabolic rate.
3. Biochemical Pathways: this compound affects the adrenergic signaling pathway . The release of norepinephrine activates the cAMP (cyclic adenosine monophosphate) pathway , which in turn activates protein kinase A (PKA) . PKA phosphorylates various target proteins, leading to increased cardiac output, vasodilation, and glycogenolysis .
Pharmacokinetics:
- Metabolism: It undergoes demethylation and hydroxylation in the liver .
- Excretion: The metabolites are primarily excreted via urine. The compound has a relatively short half-life, leading to rapid clearance from the body .
5. Result of Action: At the molecular level, the increased norepinephrine levels lead to heightened adrenergic receptor activity. This results in increased heart rate (positive chronotropic effect) , enhanced force of cardiac contraction (positive inotropic effect) , and elevated blood pressure . At the cellular level, there is increased glycogenolysis and lipolysis , providing more energy substrates for the body .
6. Action Environment: Environmental factors such as pH , temperature , and presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments can accelerate the excretion of the compound, reducing its efficacy . Additionally, the presence of other adrenergic agonists or antagonists can modulate its effects.
This comprehensive overview highlights the intricate mechanisms through which this compound exerts its stimulant effects on the body.
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a stimulant. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions primarily involve the inhibition of these enzymes, leading to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This inhibition enhances neurotransmission and contributes to the stimulant effects of this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances the release of neurotransmitters, leading to increased neuronal activity. This compound also influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Additionally, this compound can modulate gene expression by affecting transcription factors such as cAMP response element-binding protein (CREB), thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By binding to these transporters, the compound inhibits the reuptake of monoamines, leading to their accumulation in the synaptic cleft. This results in prolonged and enhanced neurotransmitter signaling. Additionally, this compound may inhibit MAO and COMT, further contributing to increased monoamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Short-term effects include increased neuronal activity and enhanced neurotransmitter release, while long-term exposure may lead to changes in gene expression and cellular metabolism. In vitro studies have shown that the compound can be detected in biological samples for up to 46 hours post-administration .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can induce toxic effects, including neurotoxicity and cardiovascular stress. Threshold effects have been observed, where a minimal effective dose produces significant physiological changes, while doses above this threshold can lead to adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative deamination and N-demethylation. Enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in these metabolic pathways. The metabolites are then conjugated and excreted via the kidneys. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as DAT, NET, and SERT, which facilitate its uptake into neuronal cells. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system .
Subcellular Localization
This compound is primarily localized in the cytoplasm of neuronal cells, where it interacts with monoamine transporters and enzymes. It may also be found in synaptic vesicles, contributing to its role in neurotransmitter release. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride typically involves the alkylation of 2-phenylpropan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Amphetamine (1-phenylpropan-2-amine): A well-known stimulant with similar effects but higher potency at dopamine transporters.
Methamphetamine (N-methyl-1-phenylpropan-2-amine): Another potent stimulant with a similar mechanism of action but greater abuse potential.
β-Methylphenethylamine (2-phenylpropan-1-amine): A structural isomer with similar stimulant properties but different pharmacokinetics.
Uniqueness
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which results in distinct pharmacological properties. It is less potent at dopamine transporters compared to amphetamine and methamphetamine, making it less likely to be abused .
Properties
IUPAC Name |
N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJERHDHFCZJRNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







